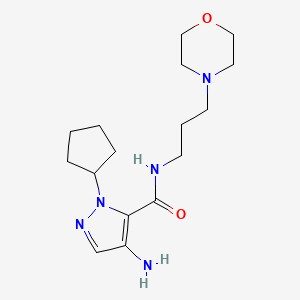
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an energy-sensing enzyme that plays a crucial role in regulating cellular metabolism. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and obesity.
Mécanisme D'action
A-769662 activates 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide by binding to the γ subunit of the enzyme. This leads to an allosteric activation of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, which results in the phosphorylation of various downstream targets involved in cellular metabolism. A-769662 has been shown to activate 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide in a dose-dependent manner and is selective for the α1 and α2 isoforms of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide.
Biochemical and Physiological Effects:
A-769662 has been shown to have various biochemical and physiological effects in different cell types and tissues. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. It has also been shown to reduce hepatic glucose production and increase insulin sensitivity in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
A-769662 has several advantages for lab experiments, including its selectivity for 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide and its ability to activate the enzyme in a dose-dependent manner. It is also stable and can be easily synthesized in the lab. However, A-769662 has some limitations, including its potential off-target effects and its ability to induce cell death at high concentrations.
Orientations Futures
There are several future directions for research on A-769662. One area of research is the development of more potent and selective 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide activators. Another area of research is the investigation of the potential therapeutic applications of A-769662 in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of A-769662 and its downstream targets in different cell types and tissues.
Méthodes De Synthèse
A-769662 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4-bromo-1-cyclopentylpyrazole with morpholine, followed by the reaction with 3-chloropropylamine and the final reaction with 5-amino-1H-pyrazole-4-carboxamide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
A-769662 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, A-769662 has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In diabetes, A-769662 has been shown to improve glucose uptake and insulin sensitivity in animal models. It has also been shown to reduce blood glucose levels in diabetic mice.
In obesity, A-769662 has been shown to reduce body weight and improve glucose tolerance in obese mice. It has also been shown to increase energy expenditure and reduce fat accumulation in adipose tissue.
Propriétés
IUPAC Name |
4-amino-2-cyclopentyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2/c17-14-12-19-21(13-4-1-2-5-13)15(14)16(22)18-6-3-7-20-8-10-23-11-9-20/h12-13H,1-11,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPDOTQMJXQXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)N)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


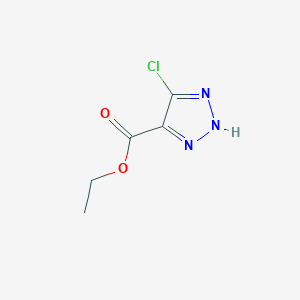
![N-(3,4-difluorophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2512929.png)
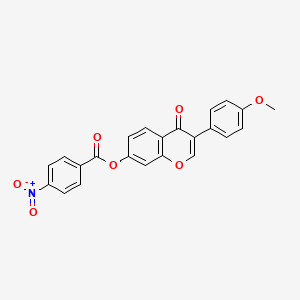
![8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512931.png)
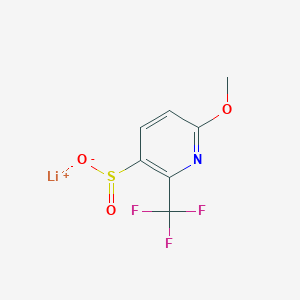

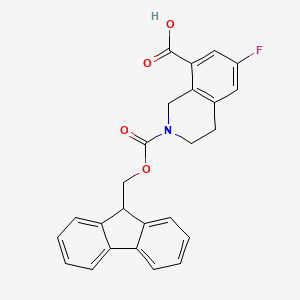
![4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole](/img/structure/B2512940.png)
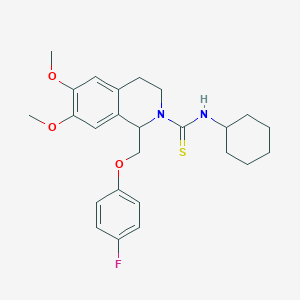

![Methyl 1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate](/img/structure/B2512945.png)
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2512947.png)
![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide](/img/structure/B2512948.png)